1-(Difluoromethoxy)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-2-ethoxybenzene is an organic compound characterized by the presence of both difluoromethoxy and ethoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-2-ethoxybenzene typically involves the introduction of difluoromethoxy and ethoxy groups onto a benzene ring. One common method is the difluoromethylation of phenolic compounds, followed by ethoxylation. The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and ethylating agents under controlled temperatures and pressures . Industrial production methods may utilize continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy or ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as halogenating agents, reducing agents like LiAlH4, and oxidizing agents like KMnO4 are frequently used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-2-ethoxybenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for its potential as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways and interaction with cellular proteins .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-2-ethoxybenzene can be compared with other fluorinated benzene derivatives:
Similar Compounds: Examples include 1-(Trifluoromethoxy)-2-ethoxybenzene and 1-(Difluoromethoxy)-4-ethoxybenzene.
Eigenschaften
Molekularformel |
C9H10F2O2 |
---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
SGVUWZYJZQVALR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.